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molecular formula C8H9NO B1603641 2-METHOXY-6-VINYLPYRIDINE CAS No. 204569-88-0

2-METHOXY-6-VINYLPYRIDINE

Cat. No. B1603641
M. Wt: 135.16 g/mol
InChI Key: KETGPRGSYCRMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09067930B2

Procedure details

To a suspension of methyl(triphenyl)phosphonium bromide (7.07 g, 19.8 mmol, 1.1 eq) in dry THF (50 ml) at 0° C. is added n-butyl lithium (1.6M in cyclohexane, 12.5 ml, 19.8 mmol, 1.1 eq). After stirring at 0° C. for 20 minutes, a solution of 6-methoxypyridine-2-carbaldehyde a1-50 (2.5 g, 18 mmol, 1 eq) in dry THF (10 ml) is added dropwise to the mixture. The reaction mixture is warmed to room temperature for 30 minutes. The reaction mixture is quenched with 3 drops of water, and Rochelle salt is added (10 g). The mixture is filtered on Celite and MgSO4. The crude residue is distilled to afford 400 mg of pure 2-ethenyl-6-methoxypyridine a1-51.
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
7.07 g
Type
catalyst
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[CH3:6][O:7][C:8]1[N:13]=C(C=O)C=[CH:10][CH:9]=1>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1COCC1>[CH:3]([C:2]1[CH:1]=[CH:10][CH:9]=[C:8]([O:7][CH3:6])[N:13]=1)=[CH2:4] |f:2.3|

Inputs

Step One
Name
Quantity
12.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=CC(=N1)C=O
Step Three
Name
Quantity
7.07 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is warmed to room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched with 3 drops of water, and Rochelle salt
ADDITION
Type
ADDITION
Details
is added (10 g)
FILTRATION
Type
FILTRATION
Details
The mixture is filtered on Celite and MgSO4
DISTILLATION
Type
DISTILLATION
Details
The crude residue is distilled

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(=C)C1=NC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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